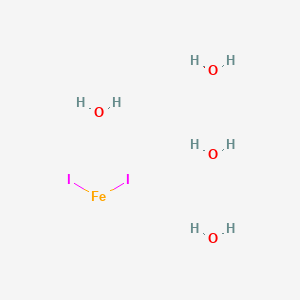
Diiodoiron;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodoiron;tetrahydrate is a chemical compound with the formula FeI₂·4H₂O It is a coordination complex where iron is bonded to two iodine atoms and four water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodoiron;tetrahydrate can be synthesized by dissolving iron in a solution of iodine in water. The resulting solution is then evaporated to deposit green crystals of the tetrahydrate . The reaction can be represented as:
Fe+I2+4H2O→FeI2⋅4H2O
Industrial Production Methods
Industrial production of this compound typically involves the reaction of iron filings with iodine in an aqueous medium, followed by crystallization. The process is carried out under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Diiodoiron;tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) compounds.
Reduction: It can be reduced to elemental iron.
Substitution: The iodine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Iron(III) iodide or iron(III) oxide.
Reduction: Elemental iron.
Substitution: Iron(II) chloride or iron(II) bromide.
Scientific Research Applications
Diiodoiron;tetrahydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other iron compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diiodoiron;tetrahydrate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved include:
Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress in cells.
Metal Ion Homeostasis: It can influence the balance of metal ions in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
- Iron(II) bromide tetrahydrate (FeBr₂·4H₂O)
- Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Armstrong’s acid (naphthalene-1,5-disulfonic acid tetrahydrate)
Uniqueness
Diiodoiron;tetrahydrate is unique due to its specific coordination environment and the presence of iodine atoms This gives it distinct chemical and physical properties compared to other iron(II) halide hydrates
Properties
Molecular Formula |
FeH8I2O4 |
|---|---|
Molecular Weight |
381.72 g/mol |
IUPAC Name |
diiodoiron;tetrahydrate |
InChI |
InChI=1S/Fe.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
InChI Key |
YECVBNYAHYWPOD-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.[Fe](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

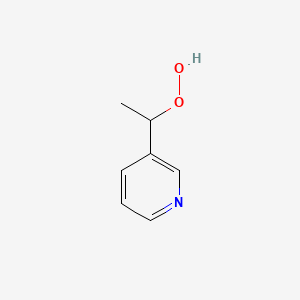
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
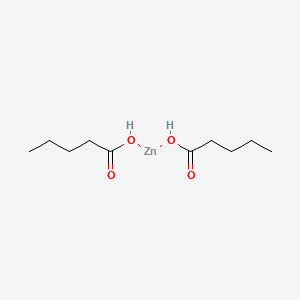
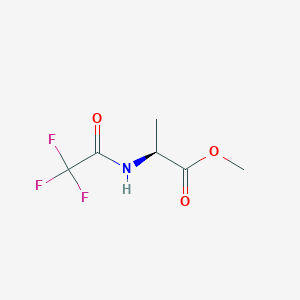

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
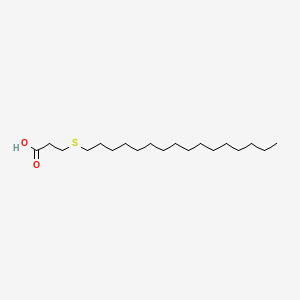
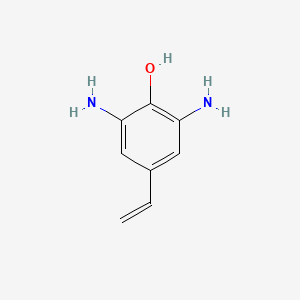
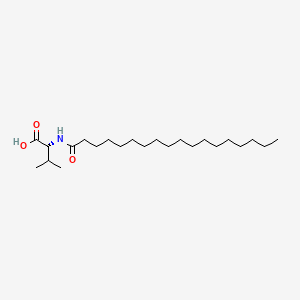
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
